Florfenicol amine

概要

説明

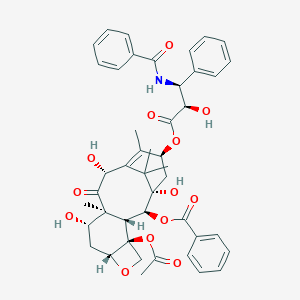

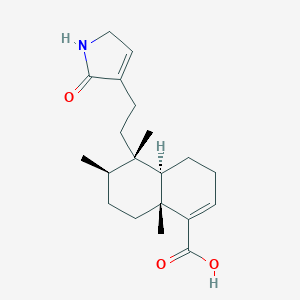

Florfenicol amine is a polar metabolite and degradation product of Florfenicol . It is specifically formed via hydrolysis of the dichloroacetamide of Florfenicol . Florfenicol amine has no antibiotic activity but is an important standard for monitoring animal and environmental residues of Florfenicol .

Molecular Structure Analysis

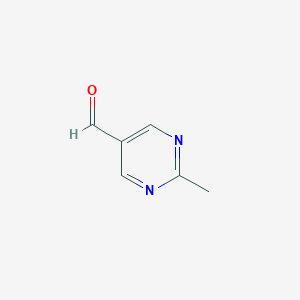

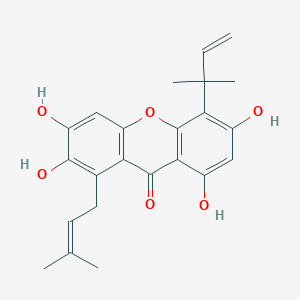

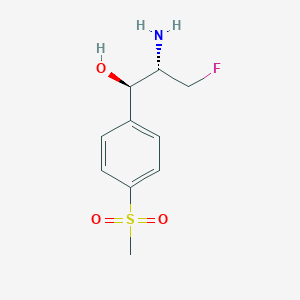

The molecular structure of Florfenicol amine is represented by the empirical formula C10H14FNO3S . The SMILES string representation is CS(=O)(=O)c1ccc(cc1)C@@HC@HCF .科学的研究の応用

Veterinary Medicine: Treating Bacterial Infections

Florfenicol amine is widely used in veterinary medicine as a broad-spectrum bacteriostatic antibiotic. It is effective against a variety of Gram-positive and Gram-negative bacterial groups. The compound functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis .

Aquaculture: Disease Management in Aquatic Animals

In aquaculture, Florfenicol amine is utilized to manage diseases in farm and aquatic animals. Its efficacy in treating bacterial infections in fish and other marine life forms is well-documented, making it a crucial component in the health management of aquaculture operations .

Anti-inflammatory Properties

Research has indicated that Florfenicol amine possesses anti-inflammatory properties. It can lead to a marked reduction in immune cell proliferation and cytokine production, which are key factors in the inflammatory response .

Nanotechnology: Enhancing Delivery and Effectiveness

The potential use of nanotechnology to improve the delivery and effectiveness of Florfenicol amine is an emerging field. Nanoparticles can be used to enhance its solubility, stability, and bioavailability, thereby increasing its therapeutic potential .

Residue Depletion Studies

Studies on residue depletion of Florfenicol amine, particularly in broiler chicken claws, are significant for food safety. These studies assess the concentrations of Florfenicol amine and its metabolites in edible tissues to ensure they are within safe limits for human consumption .

Analytical Reference Standard

Florfenicol amine serves as an analytical reference standard for the determination of analyte concentrations in various biological matrices. This application is crucial in veterinary drug analysis, ensuring the quality and safety of animal products .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Florfenicol amine, a derivative of Florfenicol, primarily targets the 50S ribosomal subunit of bacteria . The 50S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents .

Mode of Action

Florfenicol amine operates by binding to the 50S ribosomal subunit within the bacterial cell . This binding inhibits peptide bond formation, thereby disrupting protein synthesis . Resistance to Florfenicol may occur due to decreased cell permeability or a mutation in the 50S ribosomal subunit .

Biochemical Pathways

The primary biochemical pathway affected by Florfenicol amine is bacterial protein synthesis. By inhibiting the 50S ribosomal subunit, Florfenicol amine prevents the formation of peptide bonds, which are essential for creating proteins . This disruption in protein synthesis hampers the growth and proliferation of bacteria, leading to their eventual death .

Pharmacokinetics

Florfenicol amine exhibits favorable pharmacokinetic properties. In a study conducted on chickens, Florfenicol-loaded niosomes (FLNs) showed a substantially higher maximum plasma concentration (Cmax) of Florfenicol compared to free Florfenicol . Furthermore, FLNs demonstrated a significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability . The lethal dose (LD50) values for both free Florfenicol and FLNs exceeded 5 g/kg of body weight, suggesting a high safety profile .

Result of Action

The primary result of Florfenicol amine’s action is the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This leads to the death of the bacteria, effectively treating the infection. In addition, Florfenicol amine has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production .

Action Environment

The action of Florfenicol amine can be influenced by various environmental factors. For instance, its low solubility in water can make it challenging to formulate aqueous solutions using organic solvents . The development of novel nanocarriers like niosomes has shown promise in enhancing the therapeutic efficacy of florfenicol . These nanocarriers can improve the oral bioavailability of Florfenicol, thereby augmenting its antibacterial activity .

特性

IUPAC Name |

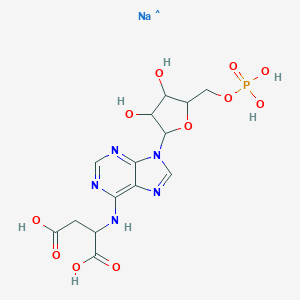

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSYLQDVLAXIKK-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227460 | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Florfenicol amine | |

CAS RN |

76639-93-5 | |

| Record name | Florfenicol amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。